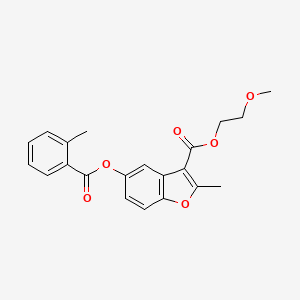

2-Methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate

Description

2-Methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate is a benzofuran-based derivative with the molecular formula C21H22O5 and a molecular weight of 354.402 g/mol . The compound features a benzofuran core substituted at position 2 with a methyl group, position 5 with a 2-methylbenzoyloxy group, and position 3 with a 2-methoxyethyl ester. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (calculated logP ~3.5) and a polar surface area of 94.5 Ų, which may influence solubility and biological interactions .

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-13-6-4-5-7-16(13)20(22)27-15-8-9-18-17(12-15)19(14(2)26-18)21(23)25-11-10-24-3/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCURJJBDKPTQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps. One common route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Methoxyethyl Group: This step often involves etherification reactions.

Attachment of the Methylbenzoyl Group: This is usually done through esterification reactions using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

- Studies have shown that derivatives of benzofuran compounds exhibit antimicrobial properties against various pathogens. For example, a study found that certain benzofuran derivatives demonstrated significant activity against Gram-positive cocci and Gram-negative rods, indicating potential for development as antimicrobial agents .

- Pharmaceutical Compositions :

- Drug Development :

Applications in Material Science

-

Polymer Synthesis :

- Compounds like 2-Methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate are being explored for their role in synthesizing advanced polymer materials. Their unique chemical structure allows for the development of polymers with specific mechanical and thermal properties, suitable for various industrial applications.

-

Nanotechnology :

- The compound's properties make it a candidate for use in nanotechnology, particularly in the fabrication of nanostructured materials that can be used in electronics or as drug delivery systems.

Case Study 1: Antimicrobial Testing

A study conducted on a series of benzofuran derivatives, including the compound , assessed their efficacy against a range of microbial strains. The results indicated that certain modifications led to increased potency, making these compounds viable candidates for further development as antimicrobial agents.

Case Study 2: Drug Formulation Development

Research focusing on the formulation of pharmaceutical compositions containing benzofuran derivatives demonstrated their effectiveness in treating inflammatory diseases. The study highlighted the need for further clinical trials to establish safety and efficacy profiles.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate (CAS 308297-71-4):

- Molecular Formula : C19H16O5

- Molecular Weight : 324.33 g/mol

- Key Difference : Replaces the 2-methoxyethyl ester with a methyl ester, reducing molecular weight by 30 g/mol and increasing hydrophobicity (logP ~4.2 vs. ~3.5). This substitution may alter metabolic stability, as methyl esters are more prone to hydrolysis than 2-methoxyethyl esters .

- The nitro group increases polar surface area to 114.5 Ų, impacting solubility .

Substituent Modifications on the Benzoyloxy Group

- Methyl 2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate (CAS 315237-73-1): Molecular Formula: C18H13NO7 Molecular Weight: 355.30 g/mol Key Difference: Substitution of 2-methylbenzoyl with 3-nitrobenzoyl introduces a strong electron-withdrawing nitro group. This increases molecular polarity and may enhance reactivity in nucleophilic substitution reactions .

- Chlorine’s inductive effect may also modulate electronic distribution in the benzofuran ring .

Heterocyclic and Functional Group Replacements

2-Methoxyethyl 2-methyl-5-((5-nitrofuran-2-carbonyl)oxy)benzofuran-3-carboxylate (CAS 307551-75-3):

- 2-Methoxyethyl 2-methyl-5-[(thiophene-2-carbonyl)oxy]-1-benzofuran-3-carboxylate: Molecular Formula: C18H16O6S Molecular Weight: 360.38 g/mol Key Difference: Thiophene’s sulfur atom enhances π-π stacking interactions and may improve solubility in nonpolar solvents.

Biological Activity

2-Methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's IUPAC name is This compound , with the following structural formula:

It features a benzofuran core with methoxyethyl and methylbenzoyl substituents, contributing to its unique pharmacological properties.

The primary biological activities of this compound are linked to its interaction with specific receptors and enzymes:

- Serotonin Receptors : The compound exhibits a binding affinity for the 5HT1A receptor , which is implicated in mood regulation and anxiety disorders. Its Ki value for this receptor is approximately 806 nM , indicating moderate potency in modulating serotonergic pathways.

- Anticancer Activity : Recent studies have demonstrated that derivatives of benzofuran compounds can inhibit cancer cell growth. For instance, analogues of this compound were screened for anticancer activity against various cell lines, including A-549 (lung cancer) and HeLa (cervical cancer), revealing significant cytotoxic effects at nanomolar concentrations .

Antimicrobial Activity

Research has indicated that benzofuran derivatives possess antimicrobial properties. In one study, several derivatives were tested against Gram-positive cocci, Gram-negative rods, and yeasts, showing varying degrees of antimicrobial efficacy. The structure-activity relationship (SAR) suggested that modifications in the benzofuran core could enhance biological activity .

Anticancer Activity

A pivotal study evaluated the anticancer potential of this compound using the MTT assay. The results indicated that certain derivatives exhibited potent cytotoxicity against cancer cells, with IC50 values significantly lower than those of standard treatments like doxorubicin. Morphological changes in treated cells confirmed the compound's ability to induce cell death through mechanisms such as mitotic arrest .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Compound Tested : this compound.

- Cell Lines : A-549 (lung cancer), HeLa (cervical cancer).

- Findings : The compound showed significant cytotoxicity with IC50 values in the low nanomolar range. Morphological analysis indicated apoptosis as a mechanism of action.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A-549 | 200 | Apoptosis |

| HeLa | 180 | Mitotic Arrest |

- Antimicrobial Testing :

- Organisms Tested : Various Gram-positive and Gram-negative bacteria.

- Findings : Certain derivatives exhibited strong antibacterial activity, suggesting potential for development as antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing benzofuran-3-carboxylate derivatives like 2-methoxyethyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate?

- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for benzofuran derivatives. For example, benzyloxy-protected intermediates can be synthesized via NaH-mediated alkylation in THF, followed by deprotection . Key steps include optimizing reaction temperature (0°C for sensitive intermediates) and using anhydrous conditions to prevent hydrolysis. Structural confirmation via , , and HRMS is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed containers under dry, inert conditions (e.g., argon) at 2–8°C. Avoid exposure to moisture or light, as ester and benzoyloxy groups are prone to hydrolysis and photodegradation. Use personal protective equipment (PPE) during handling, including nitrile gloves and safety goggles, as recommended in safety data sheets for structurally similar compounds .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Combine (to identify methoxyethyl and methylbenzoyl protons), (for carbonyl and aromatic carbons), and IR spectroscopy (to confirm ester C=O stretches at ~1700–1750 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction using SHELXTL or ORTEP-3 ensures precise structural determination .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-methylbenzoyloxy group at the C5 position of the benzofuran core?

- Methodological Answer : Use a two-step protection/deprotection approach:

Protection : Temporarily mask reactive hydroxyl groups with benzyl or methoxy substituents to direct regioselective acylation .

Acylation : Employ 2-methylbenzoyl chloride in the presence of a mild base (e.g., pyridine) in dichloromethane at 0–25°C. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1).

Yields >70% are achievable with rigorous exclusion of moisture .

Q. What computational or experimental methods resolve contradictions in crystallographic data for benzofuran derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for resolving twinning or disorder in the methoxyethyl chain. Validate against high-resolution data (e.g., synchrotron sources). For ambiguous electron density, compare DFT-calculated (e.g., Gaussian) and experimental bond lengths/angles. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How do steric effects from the 2-methyl substituent influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The 2-methyl group creates steric hindrance, slowing electrophilic attacks at C3. To functionalize C3:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.